molecular formula C10H10F2O B6598086 1-(2,6-difluoro-3-methylphenyl)propan-2-one CAS No. 1305323-94-7

1-(2,6-difluoro-3-methylphenyl)propan-2-one

Cat. No. B6598086
CAS RN: 1305323-94-7
M. Wt: 184.18 g/mol
InChI Key: NMLYUWZDQOPADA-UHFFFAOYSA-N
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Description

“1-(2,6-difluoro-3-methylphenyl)propan-2-one” is a chemical compound with the molecular formula C10H10F2O . It has a molecular weight of 184.1852 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propan-2-one group attached to a 2,6-difluoro-3-methylphenyl group . The presence of the difluoro group and the methyl group on the phenyl ring could potentially influence the chemical properties and reactivity of the compound.

Scientific Research Applications

1-(2,6-Difluoro-3-methylphenyl)propan-2-one is used in the synthesis of various compounds for scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis. It has been used in the synthesis of a variety of compounds, including the anticancer drug 5-fluorouracil, the anti-inflammatory drug ibuprofen, and the antifungal drug itraconazole.

Mechanism of Action

1-(2,6-Difluoro-3-methylphenyl)propan-2-one is an organic compound with a molecular structure that is similar to that of many other organic compounds. It is believed to act as a catalyst in various chemical reactions, promoting the formation of certain products. It is also believed to act as an inhibitor of certain enzymes, blocking their activity and thus preventing the formation of certain products.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of certain enzymes, blocking their activity and thus preventing the formation of certain products. It has also been found to act as a catalyst in various chemical reactions, promoting the formation of certain products. In addition, it has been found to act as an antioxidant, scavenging free radicals and thus protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

1-(2,6-Difluoro-3-methylphenyl)propan-2-one has several advantages and limitations when used in lab experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and is not easily degraded by heat or light. However, it is a toxic compound and should be handled with care. In addition, it is not soluble in water, so it must be used in organic solvents.

Future Directions

1-(2,6-Difluoro-3-methylphenyl)propan-2-one has potential for use in the synthesis of a variety of compounds for scientific research. It could be used in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the development of new catalysts and inhibitors for various chemical reactions. In addition, it could be used in the development of new antioxidants and free radical scavengers for use in medical and cosmetic applications.

Synthesis Methods

1-(2,6-Difluoro-3-methylphenyl)propan-2-one can be synthesized by several methods. The most common is the reaction of 1,2-dichloro-3-methylbenzene with sodium hydroxide and sodium fluoride in an aqueous solution. Other methods involve the use of the Grignard reaction, the Wittig reaction, and the Heck reaction.

properties

IUPAC Name

1-(2,6-difluoro-3-methylphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-6-3-4-9(11)8(10(6)12)5-7(2)13/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLYUWZDQOPADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CC(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253459
Record name 2-Propanone, 1-(2,6-difluoro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1305323-94-7
Record name 2-Propanone, 1-(2,6-difluoro-3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305323-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1-(2,6-difluoro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-difluoro-3-methylphenyl)propan-2-one
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